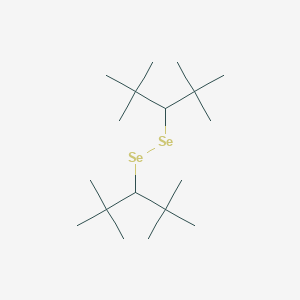
Bis(2,2,4,4-tetramethylpentan-3-yl)diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,4,4-tetramethylpentan-3-yl)diselane: is an organoselenium compound characterized by the presence of selenium atoms bonded to a carbon framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,4,4-tetramethylpentan-3-yl)diselane typically involves the reaction of 2,2,4,4-tetramethylpentan-3-yl halides with diselenium compounds under controlled conditions. A common method includes the use of sodium diselenide (Na2Se2) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to facilitate the formation of the diselane bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,2,4,4-tetramethylpentan-3-yl)diselane can undergo oxidation reactions to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: The compound can be reduced back to its corresponding selenide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenides.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2,2,4,4-tetramethylpentan-3-yl)diselane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also employed in the synthesis of complex organoselenium compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Bis(2,2,4,4-tetramethylpentan-3-yl)diselane exerts its effects involves the interaction of selenium atoms with various molecular targets. Selenium can form strong bonds with sulfur and nitrogen atoms, influencing the reactivity and stability of the compound. The pathways involved include redox reactions and nucleophilic substitution, which are critical in both synthetic and biological contexts.
Comparison with Similar Compounds
- Bis(2,2,4,4-tetramethylpentan-3-yl)selenide
- Bis(2,2,4,4-tetramethylpentan-3-yl)telluride
- 2,2,4,4-Tetramethylpentan-3-yl selenocyanate
Uniqueness: Bis(2,2,4,4-tetramethylpentan-3-yl)diselane is unique due to the presence of two selenium atoms, which impart distinct chemical properties compared to its sulfur and tellurium analogs. The compound’s stability and reactivity make it a valuable reagent in various chemical transformations.
Properties
CAS No. |
61833-39-4 |
|---|---|
Molecular Formula |
C18H38Se2 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3-(2,2,4,4-tetramethylpentan-3-yldiselanyl)pentane |
InChI |
InChI=1S/C18H38Se2/c1-15(2,3)13(16(4,5)6)19-20-14(17(7,8)9)18(10,11)12/h13-14H,1-12H3 |
InChI Key |
ZOCWCGAQAYXSCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)[Se][Se]C(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















